molecular formula C13H8BrN3O2S B11698509 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide

Cat. No.: B11698509
M. Wt: 350.19 g/mol
InChI Key: MRRGUVTUXMTGDV-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with thiophene-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted indole derivatives .

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE apart from similar compounds is its unique combination of the indole and thiophene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide

InChI

InChI=1S/C13H8BrN3O2S/c14-7-3-4-9-8(6-7)11(13(19)15-9)16-17-12(18)10-2-1-5-20-10/h1-6,15,19H

InChI Key

MRRGUVTUXMTGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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